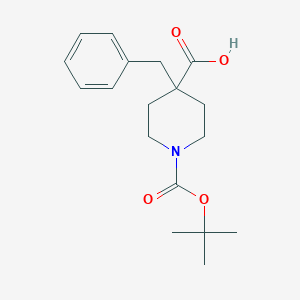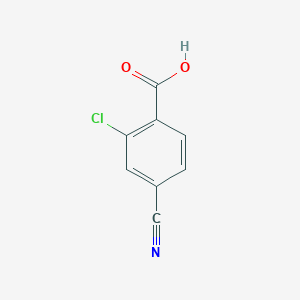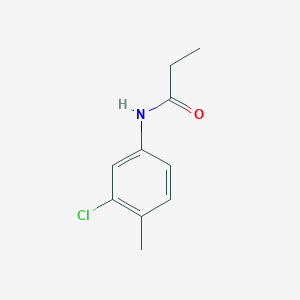
N-(3-chloro-4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)propanamide, also known as Clomazone, is a herbicide used to control broadleaf and grassy weeds in various crops. It was first introduced in the market in 1978 and has been widely used since then due to its effectiveness in controlling weeds. Clomazone belongs to the family of amide herbicides and works by inhibiting the biosynthesis of carotenoids, which are essential for plant growth and development.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)propanamide involves the inhibition of the biosynthesis of carotenoids, which are essential for plant growth and development. Carotenoids are involved in photosynthesis and protect the plant from oxidative stress. N-(3-chloro-4-methylphenyl)propanamide inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids, leading to the accumulation of toxic intermediates and ultimately the death of the plant.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)propanamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized in the soil and does not persist for long periods. However, it can cause skin and eye irritation in humans if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)propanamide has several advantages for use in lab experiments, including its effectiveness in controlling weeds, its low toxicity, and its rapid degradation in the environment. However, it has limitations in terms of its specificity, as it can also affect non-target plants and organisms.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)propanamide, including its potential use in controlling invasive plant species, its effects on soil microorganisms, and its potential for use in combination with other herbicides to improve weed control. Additionally, there is a need for further research on the environmental fate and transport of N-(3-chloro-4-methylphenyl)propanamide to better understand its potential impact on ecosystems.
Synthesemethoden
N-(3-chloro-4-methylphenyl)propanamide can be synthesized through a multi-step process starting from 3-chloro-4-methylbenzaldehyde and propionyl chloride. The reaction involves the formation of an intermediate, which is then reacted with ammonia to form N-(3-chloro-4-methylphenyl)propanamide. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)propanamide has been extensively studied for its herbicidal properties and has been found to be effective in controlling various weeds in crops such as soybeans, cotton, peanuts, and sugarcane. It has also been studied for its potential use in controlling invasive plant species in natural ecosystems.
Eigenschaften
CAS-Nummer |
709-97-7 |
|---|---|
Produktname |
N-(3-chloro-4-methylphenyl)propanamide |
Molekularformel |
C10H12ClNO |
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)propanamide |
InChI |
InChI=1S/C10H12ClNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
DJKZTHGBRJVGNO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



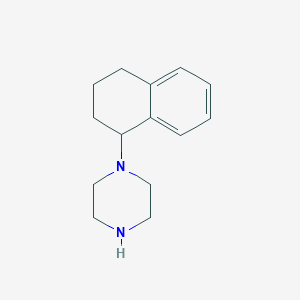

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
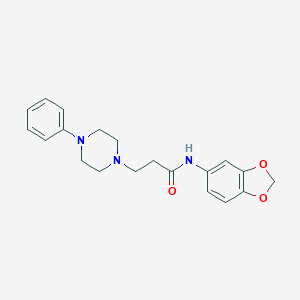

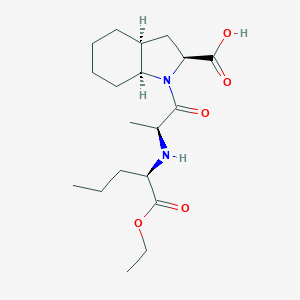
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)


![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)
